molecular formula C28H44O7 B13739621 Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate CAS No. 21059-40-5

Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate

Cat. No.: B13739621
CAS No.: 21059-40-5
M. Wt: 492.6 g/mol
InChI Key: JSTLLHLKEQTGOF-UHFFFAOYSA-N
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Description

Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate (CAS: 21059-40-5) is a synthetic bile acid derivative with the molecular formula C28H44O7 and a molar mass of 492.64 g/mol . Its structure features a 3α-ethoxycarbonyloxy group, a 12α-hydroxy group, a 7-oxo moiety, and a methyl ester at the C-24 position. This compound is primarily used as an intermediate in the synthesis of modified cholanic acid derivatives, such as 7-en-6-one derivatives, which are critical for studying bile acid biosynthesis and metabolic pathways .

Key synthetic routes involve:

  • Acetylation and reduction: The compound is acetylated at the 12α-hydroxy group and reduced at the 7-oxo position to yield derivatives like 12α-acetoxy-7α-hydroxy analogs .
  • Bromination: Bromine addition in methanol with sodium acetate achieves high yields (95%) through automated column chromatography .

Properties

CAS No.

21059-40-5

Molecular Formula

C28H44O7

Molecular Weight

492.6 g/mol

IUPAC Name

methyl 4-(3-ethoxycarbonyloxy-12-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate

InChI

InChI=1S/C28H44O7/c1-6-34-26(32)35-18-11-12-27(3)17(13-18)14-22(29)25-20-9-8-19(16(2)7-10-24(31)33-5)28(20,4)23(30)15-21(25)27/h16-21,23,25,30H,6-15H2,1-5H3

InChI Key

JSTLLHLKEQTGOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1CCC2(C(C1)CC(=O)C3C2CC(C4(C3CCC4C(C)CCC(=O)OC)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate typically involves multiple steps, starting from cholic acid. The process includes esterification, oxidation, and hydroxylation reactions under controlled conditions. Common reagents used in these reactions include methanol, ethyl chloroformate, and oxidizing agents like pyridinium chlorochromate.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to ensure precision and consistency. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using agents like potassium permanganate.

    Reduction: Reduction of the keto group to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the ethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Scientific Research Applications

Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for synthesizing more complex molecules.

    Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.

    Medicine: Investigated for potential therapeutic uses, including as a drug delivery agent.

    Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular membranes and enzymes involved in bile acid metabolism. It targets specific molecular pathways, influencing processes like lipid digestion and absorption. The hydroxyl and keto groups play crucial roles in these interactions, facilitating binding to receptors and enzymes.

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related cholanic acid derivatives reveals significant differences in substituents, oxidation states, and biological activities:

Compound Name CAS No. Molecular Formula Key Substituents Key Properties/Applications
Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate 21059-40-5 C28H44O7 3α-(ethoxycarbonyloxy), 12α-OH, 7-oxo Intermediate for 7-en-6-one derivatives
Methyl 3alpha,7alpha-Diacetoxy-12-oxo-5beta-cholan-24-oate 28535-81-1 C29H44O7 3α,7α-diacetoxy, 12-oxo High synthetic yield (95%); precursor for neuroprotective agents
Methyl 7α-acetoxy-3,12-dioxo-5beta-cholan-24-oate 60354-42-9 C27H40O6 7α-acetoxy, 3,12-dioxo Studied for side-chain oxidation in bile acid biosynthesis
7α,12α-Diacetoxy-3-oxo-5beta-cholan-24-oic acid methyl ester 4947-65-3 C29H44O8 7α,12α-diacetoxy, 3-oxo Intermediate with modified ester groups for metabolic studies
Sodium 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate N/A C24H37O5Na 3α,7α-OH, 12-oxo Blood-brain barrier (BBB) permeator; enhances CNS drug uptake

Physicochemical Properties

  • Solubility : Ethoxycarbonyloxy and acetoxy groups enhance lipophilicity, favoring membrane permeability .
  • Stability : 7-Oxo and 12α-hydroxy groups render the compound susceptible to enzymatic reduction or oxidation in biological systems .

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